Carboxy Finasteride vs. Parent Finasteride: Quantitatively Distinct Pharmacokinetic Disposition in Humans
Carboxy-finasteride is the predominant circulating metabolite species in human urine, whereas the parent drug finasteride is excreted unchanged to only a minor extent into bile and urine [1]. This metabolic fate contrasts sharply with hydroxy-finasteride, which was not detected in any biological compartment (plasma, bile, or urine) following oral administration of 5 mg finasteride in healthy men [2]. The quantitative predominance of carboxy-finasteride as the major urinary metabolite establishes its unique role as the target analyte for monitoring finasteride exposure and compliance.
| Evidence Dimension | Urinary and biliary excretion profile |
|---|---|
| Target Compound Data | Carboxy-finasteride quantified in plasma, bile, and urine; major urinary metabolite |
| Comparator Or Baseline | Hydroxy-finasteride: not detected in plasma, bile, or urine; Finasteride parent: excreted unchanged to minor extent only |
| Quantified Difference | Carboxy-finasteride is the predominant detectable metabolite in urine vs. hydroxy-finasteride (undetectable) |
| Conditions | Healthy men administered 5 mg finasteride orally; LC-ESI-MS/MS analysis |
Why This Matters
This quantitative disposition difference means carboxy finasteride is the only appropriate analytical target for urine-based monitoring of finasteride exposure, making it essential for clinical compliance studies and doping control laboratories.
- [1] Lundahl, A., et al. The effect of St. John's wort on the pharmacokinetics, metabolism and biliary excretion of finasteride and its metabolites in healthy men. European Journal of Pharmaceutical Sciences, 2009, 36(4-5): 433-443. View Source
- [2] Lundahl, A., et al. The effect of St. John's wort on the pharmacokinetics, metabolism and biliary excretion of finasteride and its metabolites in healthy men. European Journal of Pharmaceutical Sciences, 2009, 36(4-5): 433-443. View Source
